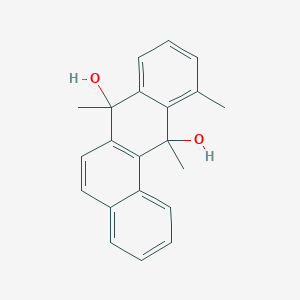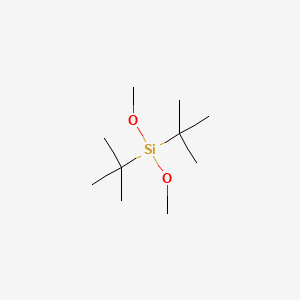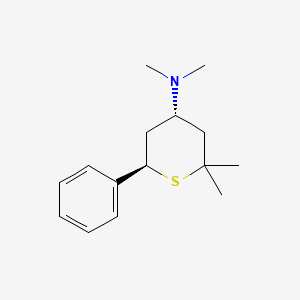![molecular formula C11H25O3PSe B14422235 Diethyl [1-(methylselanyl)hexyl]phosphonate CAS No. 80436-46-0](/img/structure/B14422235.png)
Diethyl [1-(methylselanyl)hexyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(methylselanyl)hexyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexyl chain with a methylselanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylselanyl)hexyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of H-phosphonate diesters with aryl or vinyl halides in the presence of a palladium catalyst can yield the desired phosphonate compound . This method is advantageous due to its high efficiency and the ability to tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(methylselanyl)hexyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form corresponding selenoxide or selenone derivatives.
Reduction: Reduction of the phosphonate ester can yield the corresponding phosphine oxide or phosphine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylselanyl group can yield selenoxides, while reduction of the phosphonate ester can produce phosphine oxides.
Applications De Recherche Scientifique
Diethyl [1-(methylselanyl)hexyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of diethyl [1-(methylselanyl)hexyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. Additionally, the methylselanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: Lacks the methylselanyl group, making it less reactive in redox processes.
Dimethyl phosphonate: Similar structure but with different alkyl groups, affecting its reactivity and applications.
Diethyl [1-(methylthio)hexyl]phosphonate: Contains a sulfur atom instead of selenium, leading to different chemical properties and biological activities.
Uniqueness
Diethyl [1-(methylselanyl)hexyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Propriétés
| 80436-46-0 | |
Formule moléculaire |
C11H25O3PSe |
Poids moléculaire |
315.26 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-methylselanylhexane |
InChI |
InChI=1S/C11H25O3PSe/c1-5-8-9-10-11(16-4)15(12,13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
Clé InChI |
KIVMJXKXHKBCLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(P(=O)(OCC)OCC)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)




